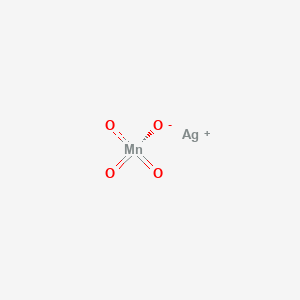
Silver permanganate
Overview
Description
Silver permanganate is an inorganic compound with the chemical formula AgMnO₄ . It appears as purple crystals or gray powder and adopts a monoclinic crystal system . This compound is known for its strong oxidizing properties and is relatively stable under normal conditions. it decomposes when heated or mixed with water, and heating to high temperatures may lead to explosions .
Preparation Methods
The synthesis of silver permanganate is typically performed by reacting silver nitrate (AgNO₃ ) with potassium permanganate (KMnO₄ ). The reaction proceeds as follows :
AgNO3+KMnO4→AgMnO4+KNO3
In this reaction, silver nitrate provides the silver cation (Ag⁺ ), while potassium permanganate supplies the permanganate anion (MnO₄⁻ ). The resulting products are this compound and potassium nitrate .
Chemical Reactions Analysis
Silver permanganate undergoes various types of chemical reactions, primarily due to its strong oxidizing nature:
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds.
Reduction Reactions: In the presence of reducing agents, this compound can be reduced to manganese dioxide () and silver metal ().
Decomposition: When heated or mixed with water, this compound decomposes, potentially leading to explosive reactions.
Common reagents used in these reactions include organic compounds (e.g., alcohols) and reducing agents (e.g., hydrogen peroxide).
Scientific Research Applications
Silver permanganate has several applications in scientific research and industry:
Biology: Its oxidizing properties make it useful in certain biological assays and experiments.
Mechanism of Action
The mechanism by which silver permanganate exerts its effects is primarily through its strong oxidizing properties. The permanganate ion (MnO₄⁻ ) can accept electrons from other substances, leading to oxidation reactions. This property is utilized in various chemical processes where oxidation is required .
Comparison with Similar Compounds
Silver permanganate can be compared with other strong oxidizing agents such as potassium permanganate (KMnO₄ ) and osmium tetroxide (OsO₄ ) .
Potassium Permanganate: Similar to this compound, potassium permanganate is a strong oxidizing agent and is used in various chemical reactions and industrial applications.
Osmium Tetroxide: Another strong oxidizing agent, osmium tetroxide is used primarily in organic synthesis and biological staining.
Properties
IUPAC Name |
silver;permanganate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.Mn.4O/q+1;;;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDQITNNUANGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgMnO4 | |
| Record name | silver permanganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_permanganate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228455 | |
| Record name | Silver permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.804 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet solid; Partially soluble in water (9 g/L at room temp.); [Merck Index] Gray powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Silver permanganate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21689 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7783-98-4 | |
| Record name | Silver permanganate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver permanganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER PERMANGANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61162P82P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


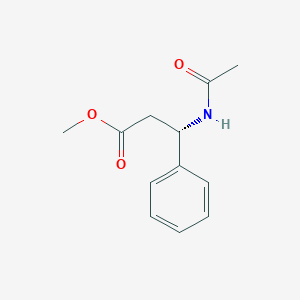
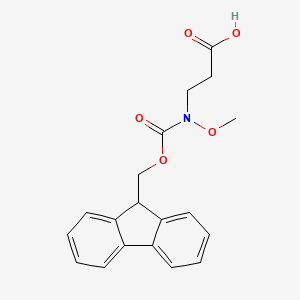
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)

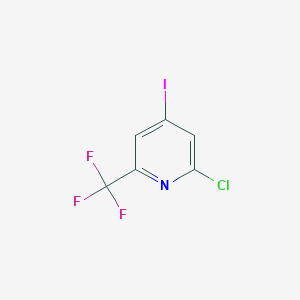
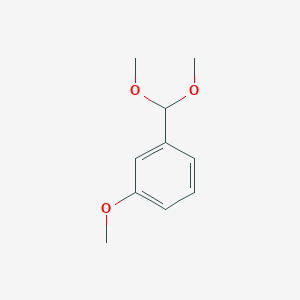
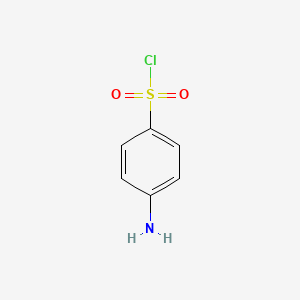
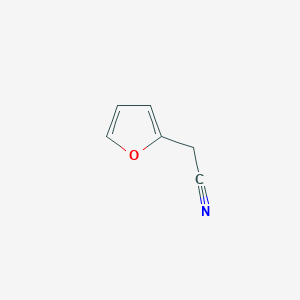
![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)




![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)
